Cas no 851715-35-0 (4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide structure
851715-35-0 structure
Product Name:4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
CAS No:851715-35-0
MF:C27H26ClN3O2S
MW:492.032244205475
CID:6158888
PubChem ID:3546953
Update Time:2025-07-17

4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
    • 851715-35-0
    • 4-chloro-N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
    • F0617-0374
    • 4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • AKOS024588018
    • 4-chloro-N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
    • Inchi: 1S/C27H26ClN3O2S/c1-2-19-7-13-22(14-8-19)30-26(32)18-34-25-17-31(24-6-4-3-5-23(24)25)16-15-29-27(33)20-9-11-21(28)12-10-20/h3-14,17H,2,15-16,18H2,1H3,(H,29,33)(H,30,32)
    • InChI Key: VZUUGBZBDRWGRW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NCCN1C=C(C2C=CC=CC1=2)SCC(NC1C=CC(=CC=1)CC)=O)=O

Computed Properties

  • Exact Mass: 491.1434259g/mol
  • Monoisotopic Mass: 491.1434259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 88.4Ų

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Additional information on 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide

Research Briefing on 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 851715-35-0)

In recent years, the compound 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 851715-35-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole and benzamide scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. The following briefing synthesizes the latest findings and developments related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The synthesis of 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its application in drug development. The compound's structure, featuring a sulfanyl linker and a carbamoyl group, plays a pivotal role in its bioactivity, enabling selective interactions with target proteins involved in cellular signaling pathways.

Mechanistic studies have revealed that 851715-35-0 exhibits potent inhibitory effects on specific kinases and receptors implicated in cancer progression. For instance, it has been shown to disrupt the PI3K/AKT/mTOR pathway, a key regulator of cell proliferation and survival. Additionally, its anti-inflammatory properties are attributed to the modulation of NF-κB signaling, which underscores its potential as a dual-target therapeutic agent. These findings are supported by in vitro and in vivo experiments, where the compound demonstrated significant efficacy in reducing tumor growth and inflammation markers.

Preclinical evaluations of 4-chloro-N-{2-3-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide have highlighted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. However, challenges such as off-target effects and toxicity at higher doses remain areas of active investigation. Researchers are exploring structural modifications and formulation strategies to enhance its therapeutic index and minimize adverse effects.

In conclusion, 851715-35-0 represents a promising candidate for further development in the pharmaceutical industry. Its multifaceted mechanism of action and robust preclinical data position it as a potential lead compound for treating complex diseases like cancer and chronic inflammation. Future research should focus on advancing this molecule through clinical trials to validate its safety and efficacy in humans. Collaborative efforts between academia and industry will be essential to overcome existing challenges and unlock its full therapeutic potential.

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